![molecular formula C17H13BrN3Na4O5P B15073806 tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is a synthetic and biologically active compound. It is known for its role as an antagonist of NMDA receptors, specifically inhibiting NMDA (NR1+NR2A) receptors . This compound is utilized primarily in research settings to study the function and modulation of NMDA receptors.
Vorbereitungsmethoden
The synthesis of tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate involves several steps, including the formation of the quinoxaline core and subsequent functionalization. The synthetic route typically includes:
Formation of the Quinoxaline Core: This involves the condensation of an o-phenylenediamine with a dicarbonyl compound.
Bromination: Introduction of the bromine atom to the phenyl ring.
Amination: Attachment of the amino group to the ethyl side chain.
Phosphonation: Introduction of the phosphonatomethyl group.
Sodium Salt Formation: Conversion to the tetrasodium salt form for increased solubility and stability.
Analyse Chemischer Reaktionen
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphonatomethyl group can undergo hydrolysis to form phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is widely used in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying the reactivity of quinoxaline derivatives.
Biology: To investigate the role of NMDA receptors in various physiological and pathological processes.
Medicine: Potential therapeutic applications in neurological disorders due to its NMDA receptor antagonistic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by binding to the NMDA receptor, specifically the NR1+NR2A subunits, and inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and memory formation. The molecular targets include the glutamate binding site on the NMDA receptor, and the pathways involved are primarily related to synaptic transmission and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is unique due to its high selectivity for NMDA (NR1+NR2A) receptors over other subtypes. Similar compounds include:
NVP-AAM077: Another NMDA receptor antagonist with different selectivity profiles.
MK-801: A non-competitive NMDA receptor antagonist with broader activity.
AP5: A competitive NMDA receptor antagonist with different binding characteristics.
Eigenschaften
Molekularformel |
C17H13BrN3Na4O5P |
|---|---|
Molekulargewicht |
542.1 g/mol |
IUPAC-Name |
tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate |
InChI |
InChI=1S/C17H17BrN3O5P.4Na/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;/q;4*+1/p-4/t9-,17?;;;;/m1..../s1 |
InChI-Schlüssel |
QBVOZIDKUFSQIL-KSPCQCAYSA-J |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


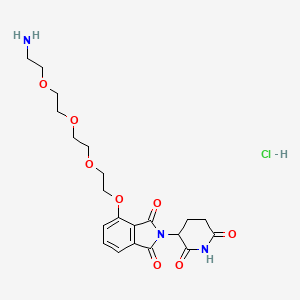

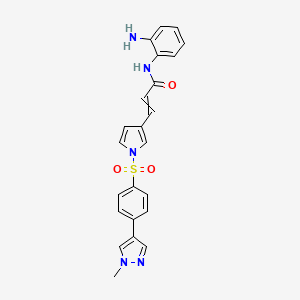



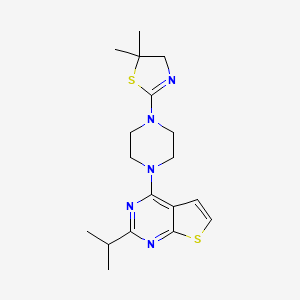
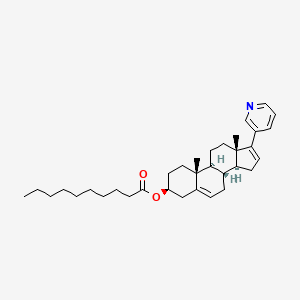
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)

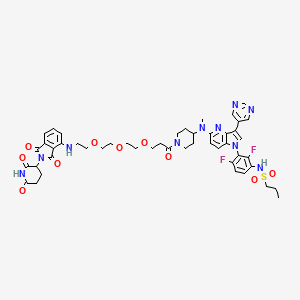
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
